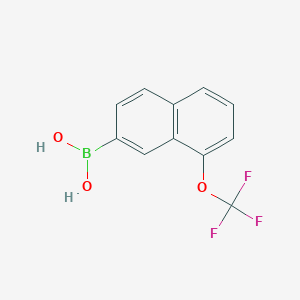
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a dimethylamino group, a triazolyl group, and a chromenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Triazolyl Group:
Dimethylation: The dimethylamino group can be introduced through the reaction of the intermediate with dimethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
類似化合物との比較
Similar Compounds
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-2-one: Similar structure but with a different position of the triazolyl group.
6-(Dimethylamino)-3-(1H-1,2,4-triazol-5-yl)-4H-chromen-4-one: Similar structure but with a different position of the triazolyl group.
6-(Dimethylamino)-3-(1H-1,2,3-triazol-4-yl)-4H-chromen-4-one: Similar structure but with a different triazole ring.
Uniqueness
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
特性
CAS番号 |
60723-57-1 |
|---|---|
分子式 |
C13H12N4O2 |
分子量 |
256.26 g/mol |
IUPAC名 |
6-(dimethylamino)-3-(1H-1,2,4-triazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C13H12N4O2/c1-17(2)8-3-4-11-9(5-8)12(18)10(6-19-11)13-14-7-15-16-13/h3-7H,1-2H3,(H,14,15,16) |
InChIキー |
KPHWTVFVVJUEJB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)OC=C(C2=O)C3=NC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B11860248.png)




![2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11860276.png)



![4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860306.png)



![(S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B11860334.png)
